1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Description
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative featuring a pyridine ring at the 3-position, an ethyl group at the 1-position, and a formyl (-CHO) group at the 5-position. This compound (CAS: 1269294-20-3) is commercially available and serves as a versatile intermediate in medicinal chemistry and materials science . The aldehyde group enables further functionalization, such as condensation reactions to form Schiff bases or hydrazones, which are critical in synthesizing bioactive molecules .
Properties
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWCEPEOJOGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound generally follows a sequence combining:
- Construction of the pyrazole core with appropriate substitution,
- Introduction of the pyridin-2-yl group at the 3-position,
- Introduction or transformation to the aldehyde group at the 5-position of the pyrazole ring.
Commonly employed methods include condensation reactions, cycloadditions, and selective formylation reactions such as the Vilsmeier-Haack reaction.
Key Preparation Methods
Pyrazole Core Formation via 1,3-Dipolar Cycloaddition
- Pyrazoles are often synthesized by 1,3-dipolar cycloaddition of diazo compounds with alkynes or α,β-unsaturated carbonyl compounds.
- For example, ethyl α-diazoacetate can react with substituted alkynes in the presence of catalysts such as zinc triflate to afford pyrazole-5-carboxylates in high yields (~89%).
- This method provides a straightforward route to pyrazole carboxylates, which can subsequently be transformed into aldehydes.
Introduction of the Pyridin-2-yl Group
- The pyridin-2-yl substituent is typically introduced either by starting from 2-halopyridine derivatives or by cross-coupling reactions.
- For instance, 1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives have been synthesized by condensation of hydrazine derivatives with pyridine-containing ketones or esters under controlled conditions.
Formylation at the 5-Position of Pyrazole
- The aldehyde group at the 5-position is commonly introduced by the Vilsmeier-Haack reaction, which involves treatment of pyrazole precursors with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- This reaction selectively formylates the pyrazole ring at the 5-position under mild conditions.
- For example, pyrazole-4(5)-ones or hydrazones are subjected to POCl3/DMF to yield pyrazole-5-carbaldehydes with moderate to good yields (e.g., 38-80% depending on substrate and conditions).
- The reaction typically involves cooling during reagent addition, heating to 80°C for 2 hours, followed by quenching and purification.
Representative Synthetic Route (Literature-Based)
Oxidation Methods for Intermediate Conversion
- Some synthetic routes involve oxidation of pyrazole intermediates to aldehydes.
- For example, oxidation of dihydropyrazole carboxylates with potassium persulfate in acidic acetonitrile media yields pyrazole carbaldehydes with 75-80% yield.
- Oxidizing agents include potassium persulfate, hydrogen peroxide, and potassium permanganate, with potassium persulfate favored for selectivity.
Challenges and Considerations
- The use of reagents such as POCl3 requires careful control of temperature and moisture exclusion.
- Alkylation steps to introduce the ethyl group must avoid over-alkylation or side reactions.
- Handling of diazo compounds and oxidants requires appropriate safety measures.
- Industrial scale-up favors methods avoiding harsh conditions like low temperatures (-78°C) or expensive reagents such as n-butyllithium or lithium diisopropylamine.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages/Notes |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Ethyl α-diazoacetate, alkynes, Zn(OTf)2 | High yield, straightforward | Requires diazo compounds |
| Vilsmeier-Haack Formylation | POCl3, DMF, 0-80°C | Selective aldehyde introduction | Corrosive reagents, moisture sensitive |
| Oxidation of Dihydropyrazole | Potassium persulfate, sulfuric acid, acetonitrile | Good yield (75-80%), mild conditions | Requires careful control of oxidant equivalents |
| Alkylation for N-ethyl group | Alkyl halides, base | Simple, well-established | Possible side reactions |
Research Findings and Data Summary
- Yields of aldehyde formation via Vilsmeier-Haack vary from ~38% to 80%, depending on substrate and conditions.
- Oxidation methods using potassium persulfate provide yields around 75-80% with good selectivity.
- The multi-step synthesis requires careful purification and characterization, often confirmed by IR, HR-MS, and NMR spectroscopy.
- The aldehyde functionality allows further chemical modifications, making this compound a versatile intermediate for pharmaceutical and materials science applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions, while the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.
Scientific Research Applications
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing it to modulate biological pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound and its analogs:
Functional Group Influence on Reactivity and Bioactivity
- Pyridine vs. Pyridine’s basic nitrogen may also facilitate hydrogen bonding . The CF₃ group in the analog () introduces strong electron-withdrawing effects, which could stabilize the aldehyde for nucleophilic additions but reduce basicity.
Ethyl vs. Ethoxyethyl at 1-Position :
Aldehyde Group :
- All compounds share the 5-carbaldehyde group, enabling reactions like condensations. However, steric and electronic effects from adjacent substituents modulate reactivity. For example, the pyridine ring in the target compound may sterically hinder aldehyde reactions compared to smaller substituents like iodine (in ).
Biological Activity
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and anti-inflammatory agent. This article reviews the synthesis, biological evaluations, and the mechanisms underlying its activity based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with an ethyl group at the 1-position, a pyridin-2-yl substituent at the 3-position, and an aldehyde functional group at the 5-position. This unique structure contributes to its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
For instance, a study demonstrated that pyrazole derivatives exhibited significant antiproliferative effects against multiple cancer types, with some compounds showing IC50 values in the micromolar range (e.g., ) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Pyrazole derivatives are known to act as selective COX-2 inhibitors, which can reduce inflammation effectively. In vitro assays have shown that certain derivatives can inhibit edema in animal models comparably to established anti-inflammatory drugs like indomethacin .
The biological activity of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It can alter receptor conformation or block receptor activation pathways that lead to tumor growth or inflammatory responses.
Synthesis and Evaluation
A comprehensive study synthesized various pyrazole derivatives and evaluated their biological activities. The findings indicated that modifications in the chemical structure significantly affected their potency against different cancer cell lines and their ability to inhibit inflammatory responses .
| Compound Name | Structure | Activity |
|---|---|---|
| 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | Structure | Anticancer, Anti-inflammatory |
| 4-Chloro-3-methylpyrazole | Structure | COX-2 Inhibition |
| 3-Ethyl-N-methylpyrazole | Structure | Antimicrobial |
Experimental Results
In vivo studies demonstrated that certain pyrazole compounds could significantly reduce tumor size in murine models, while others showed promising results in reducing inflammatory markers .
Q & A
Q. What are the standard synthetic routes for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of a pyrazolone precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. Subsequent nucleophilic substitution with pyridin-2-yl derivatives in the presence of a base like K₂CO₃ yields the final product. Purification is achieved via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation?
Q. How is purity assessed during synthesis?
HPLC (reverse-phase C18 column, UV detection at 254 nm) ensures ≥95% purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while GC-MS identifies volatile byproducts .
Q. What are common purification strategies?
- Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane 30:70 to 50:50).
- Recrystallization from ethanol or dichloromethane-hexane mixtures removes polar impurities .
Q. How are moisture-sensitive intermediates handled?
Reactions are conducted under anhydrous conditions (N₂/Ar atmosphere), using dried solvents (e.g., THF over Na/benzophenone). Molecular sieves (3Å) or MgSO₄ are added to scavenge trace water .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitution steps?
- Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (e.g., DMF).
- Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hours vs. 12–24 hours) and improves yields by 10–15% .
Q. What mechanistic insights explain substituent-dependent reactivity in the Vilsmeier-Haack reaction?
The reaction proceeds via a chloroiminium intermediate (POCl₃-DMF adduct), which reacts with the pyrazolone enolate. Electron-donating groups (e.g., -OCH₃) on the aryl ring stabilize the intermediate, increasing formylation efficiency. Computational studies (DFT) reveal transition-state energy barriers correlate with substituent electronic effects .
Q. How are structural ambiguities resolved when NMR data conflicts with theoretical predictions?
- 2D NMR techniques (HSQC, HMBC) assign overlapping signals.
- DFT calculations (B3LYP/6-31G*) predict chemical shifts, identifying discrepancies caused by conformational flexibility or solvent effects .
Q. What strategies improve stability during long-term storage?
Q. How are structure-activity relationships (SAR) explored for biological applications?
- Bioisosteric replacement : Substituting the pyridine ring with isoxazoles or thiazoles modulates lipophilicity (logP) and target binding.
- In vitro assays (e.g., enzyme inhibition) validate activity, with IC₅₀ values correlated to substituent electronic profiles .
Data Contradiction Analysis
Q. How to address conflicting melting points reported in literature?
Discrepancies may arise from polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphic forms. Recrystallization from different solvents (e.g., acetonitrile vs. ethanol) standardizes crystal habits .
Q. Why do NMR spectra vary between batches despite identical synthesis protocols?
Trace impurities (e.g., unreacted phenol or DMF) or rotameric equilibria in solution cause signal splitting. Advanced purification (prep-HPLC) and variable-temperature NMR (VT-NMR) suppress dynamic effects .
Methodological Tables
Table 1. Key Synthetic Parameters for Vilsmeier-Haack Reaction
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes intermediate stability |
| Solvent | DMF/POCl₃ (1:1.2 molar) | Ensures adduct formation |
| Reaction Time | 4–6 hours | Prevents over-oxidation |
| Reference |
Table 2. Biological Activity of Analogous Pyrazole Derivatives
| Compound | Target | IC₅₀ (μM) | Key Substituent |
|---|---|---|---|
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Lp-PLA2 | 0.12 | -CF₃ |
| 5-Phenoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | COX-2 | 1.8 | -OPh |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
